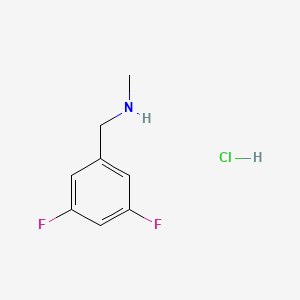

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Description

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is a hydrochloride salt featuring a 3,5-difluorophenyl group attached to a methylamine backbone. This compound is structurally characterized by its aromatic fluorine substitution at the 3 and 5 positions and a secondary amine group methylated at the nitrogen.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTGSLQOMQVCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl typically involves the following steps:

Fluorination: The starting material, 1,3,5-trichlorobenzene, is fluorinated to produce 1,3,5-trifluorobenzene.

Methylation: The 3,5-difluoroaniline is subsequently methylated to form 1-(3,5-difluorophenyl)-N-methylmethanamine.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl undergoes various chemical reactions, including:

Substitution Reactions: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the amine moiety .

Scientific Research Applications

Treatment of Gastrointestinal Disorders

One of the most significant applications of 1-(3,5-difluorophenyl)-N-methylmethanamine hydrochloride is its use in treating gastrointestinal disorders. The compound has demonstrated proton pump inhibitory activity , which is crucial for reducing gastric acid secretion. This property makes it a candidate for managing conditions such as:

- Gastritis

- Gastroesophageal reflux disease (GERD)

- Peptic ulcers

Research indicates that this compound can effectively inhibit gastric damage and enhance defensive factors in the gastrointestinal tract, making it beneficial for patients suffering from these conditions .

Eradication of Helicobacter pylori

Another critical application of this compound is its efficacy against Helicobacter pylori, a bacterium associated with various gastrointestinal diseases, including ulcers and chronic gastritis. Studies have shown that 1-(3,5-difluorophenyl)-N-methylmethanamine hydrochloride exhibits significant antibacterial activity against H. pylori, suggesting its potential as a therapeutic agent in eradicating this pathogen from the gastrointestinal system .

Chemical Properties and Stability

The hydrochloride form of 1-(3,5-difluorophenyl)-N-methylmethanamine is characterized by high solubility in water and excellent stability under various conditions. These properties are essential for pharmaceutical formulations as they influence the drug's bioavailability and shelf life. Novel crystalline forms of this compound have been developed to enhance these characteristics further, ensuring effective delivery and stability during storage .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of 1-(3,5-difluorophenyl)-N-methylmethanamine hydrochloride:

- A study highlighted its role in reducing gastric acid secretion and promoting mucosal healing in animal models of gastritis .

- Another research effort focused on the compound's mechanism of action against H. pylori, demonstrating its ability to disrupt bacterial cell wall synthesis, leading to effective eradication .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl with structurally related difluorophenylamine derivatives:

| Compound Name | Fluorine Positions | Amine Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 3,5 | N-methylmethanamine | 193.5 | High symmetry; enhanced lipophilicity |

| (S)-1-(3,5-Difluorophenyl)ethanamine HCl | 3,5 | Ethylamine | 221.6 | Longer alkyl chain; lower solubility |

| 1-(2,4-Difluorophenyl)cyclopropylamine HCl | 2,4 | Cyclopropylamine | 218.6 | Rigid structure; metabolic stability |

| 2,2-Difluoro-2-phenylethanamine HCl | 2,2 (on ethane) | Ethaneamine | 203.6 | Aliphatic fluorine; high reactivity |

| 3,5-Difluorophenylhydrazine HCl | 3,5 | Hydrazine | 192.6 | Hydrazine moiety; distinct reactivity |

Key Observations:

- Amine Substituent : The N-methyl group in the target compound enhances lipophilicity compared to ethyl or cyclopropyl groups, which may influence blood-brain barrier penetration .

- Molecular Weight : Lower molecular weight (193.5 g/mol) may favor better bioavailability relative to bulkier analogs like cyclopropylamine derivatives .

Stability and Reactivity

- The N-methyl group in the target compound reduces susceptibility to oxidative deamination compared to primary amines like 2,2-difluoro-2-phenylethanamine HCl .

- Cyclopropylamine derivatives exhibit enhanced metabolic stability due to their rigid structure, whereas the target compound’s flexibility may facilitate faster clearance .

Biological Activity

Chemical Structure and Properties

- Chemical Formula : CHFN.HCl

- Molecular Weight : 221.66 g/mol

- IUPAC Name : 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride

The structure features a difluorophenyl group attached to a methylmethanamine moiety, which may influence its interaction with biological targets.

While no specific mechanisms have been established for this compound, similar compounds often exhibit activities through:

- Receptor Binding : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar amines have shown antibacterial properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit antimicrobial properties. For instance:

- A study on related methanamine derivatives demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

In vitro studies on related compounds have shown antiproliferative effects against cancer cell lines:

- Compounds targeting the RAS-RAF-MEK-MAPK signaling pathway have been evaluated for their capacity to inhibit tumor growth in preclinical models . Although specific studies on 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl are lacking, the potential for similar activity exists.

Data Table: Summary of Biological Activities

Safety and Toxicity

There is currently insufficient data regarding the safety profile and toxicity of this compound. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage ranges for therapeutic applications.

Q & A

Q. How can computational modeling predict the compound's interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.